molecular formula C13H18O B3058829 4-(Cyclohexylmethyl)phenol CAS No. 92035-56-8

4-(Cyclohexylmethyl)phenol

Cat. No.: B3058829
CAS No.: 92035-56-8
M. Wt: 190.28 g/mol
InChI Key: YCSVMCYCFDEOMM-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)phenol is an organic compound characterized by a phenol group substituted with a cyclohexylmethyl group at the para position. This compound is part of the phenolic family, known for their aromatic ring structures and hydroxyl groups. Phenolic compounds are widely studied due to their diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Cyclohexylmethyl)phenol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often employs similar Friedel-Crafts alkylation techniques but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.

    Reduction: The compound can be reduced to cyclohexylmethylcyclohexanol using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Bromine (Br2) in acetic acid for bromination; nitric acid (HNO3) for nitration.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Cyclohexylmethylcyclohexanol.

    Substitution: Brominated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

4-(Cyclohexylmethyl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.

    4-Methylphenol (p-Cresol): A phenol derivative with a methyl group at the para position.

    4-tert-Butylphenol: A phenol derivative with a tert-butyl group at the para position.

Comparison: 4-(Cyclohexylmethyl)phenol is unique due to the presence of the bulky cyclohexylmethyl group, which imparts distinct steric and electronic effects compared to simpler phenols. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-(cyclohexylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSVMCYCFDEOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621048
Record name 4-(Cyclohexylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92035-56-8
Record name 4-(Cyclohexylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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